![molecular formula C20H17NO8 B14891752 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furochromen moiety linked to a pentanoate chain, which is further connected to a dioxopyrrolidinyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate typically involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through cyclization reactions involving appropriate precursors. The pentanoate chain is then introduced via esterification reactions, followed by the attachment of the dioxopyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate undergoes various chemical reactions, including:
Oxidation: The furochromen moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate involves its interaction with specific molecular targets. The furochromen moiety can intercalate with DNA, affecting transcription and replication processes. The dioxopyrrolidinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar furochromen structure but different substituents.
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker with similar reactivity but different applications.
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Shares the dioxopyrrolidinyl group but has a different core structure.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H17NO8 |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-(7-oxofuro[3,2-g]chromen-9-yl)oxypentanoate |
InChI |
InChI=1S/C20H17NO8/c22-14-5-6-15(23)21(14)29-17(25)3-1-2-9-26-20-18-13(8-10-27-18)11-12-4-7-16(24)28-19(12)20/h4,7-8,10-11H,1-3,5-6,9H2 |
Clé InChI |
NRHFJPILDVLCBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
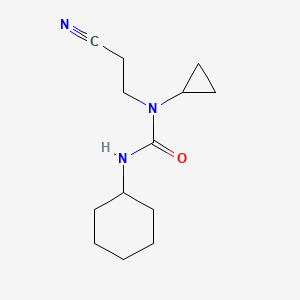
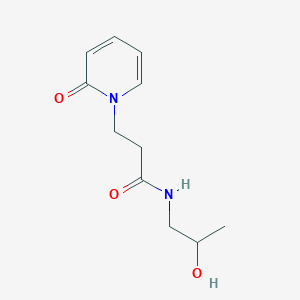
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
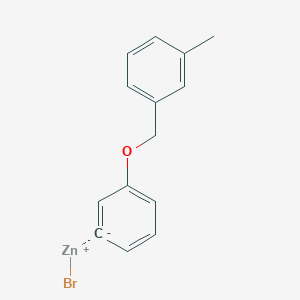
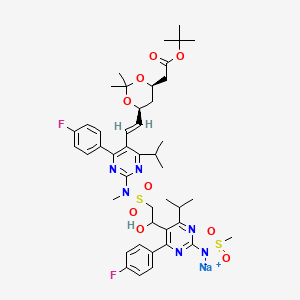

![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
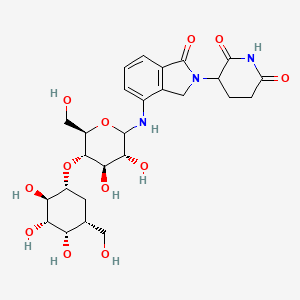
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
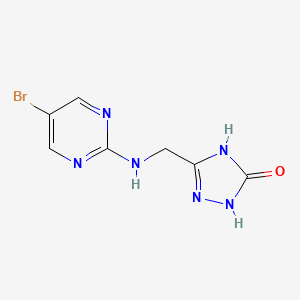
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
